molecular formula C13H19N3O2 B1492533 Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate CAS No. 2098024-72-5

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492533
CAS No.: 2098024-72-5
M. Wt: 249.31 g/mol
InChI Key: OCCNSUDLUNWOFH-UHFFFAOYSA-N
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Description

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Heterocyclic Compounds

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate and related compounds have been extensively used in the synthesis and characterization of various heterocyclic compounds. For example, studies have shown their effectiveness in producing pyridazine, fulvene derivatives with azulene frameworks, and other densely functionalized heterocyclic molecules via different chemical reactions such as Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions (Devendar et al., 2013).

Antibacterial and Antimicrobial Properties

This compound derivatives have been explored for their potential antimicrobial properties. Research indicates that certain pyrimidine derivatives synthesized from these compounds demonstrate notable antimicrobial activity (Farag et al., 2008).

Corrosion Inhibition

In industrial applications, certain derivatives of this compound, such as ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, have been studied for their effectiveness in corrosion inhibition, particularly in protecting metals like mild steel in corrosive environments (Ghazoui et al., 2017).

Synthesis of Functionalized Molecules

These compounds are valuable in the synthesis of various functionalized molecules. For instance, they have been used in creating densely functionalized tetrahydropyridines with complete regioselectivity, demonstrating their versatility in organic synthesis (Zhu et al., 2003).

Antioxidant Activity

Research has also explored the antioxidant properties of derivatives of this compound. Certain selenolo[2,3-b]pyridine derivatives have shown remarkable antioxidant activity, highlighting the potential therapeutic applications of these compounds (Zaki et al., 2017).

Properties

IUPAC Name

ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-7-8-12(15-14-11)16-9-5-3-4-6-10-16/h7-8H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNSUDLUNWOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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